1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine
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Overview
Description
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multiple steps. One common approach is the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s antimicrobial, antifungal, or anticancer effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
Piperazine Derivatives: Compounds containing the piperazine ring, such as fluoxetine and piperazine-based antifungal agents.
Pyridine Derivatives: Compounds with a pyridine ring, including nicotinamide and pyridine-based ligands.
Uniqueness
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]-4-(pyridin-2-yl)piperazine is unique due to its combination of the triazole, piperazine, and pyridine moieties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c1-14-13-16(6-7-17(14)21)27-15(2)19(23-24-27)20(28)26-11-9-25(10-12-26)18-5-3-4-8-22-18/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCQJTWKQTWEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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